1-Decylpyridinium
Description
1-Decylpyridinium is a quaternary ammonium ionic liquid (IL) with a pyridinium cation and a bromide anion (chemical formula: C₁₅H₂₆NBr). It belongs to the class of alkylpyridinium salts, characterized by a hydrophobic decyl chain (C10) attached to a nitrogen-containing aromatic pyridine ring. This structural feature confers surfactant-like properties, enabling applications in catalysis, antimicrobial formulations, and solvent systems . Its toxicity and environmental impact have been extensively studied, particularly in aquatic ecosystems, where it inhibits algal growth and disrupts photosynthetic pathways .
Properties
IUPAC Name |
1-decylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBELVKZWEQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275727 | |
| Record name | 1-decylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46746-05-8 | |
| Record name | 1-decylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Decylpyridinium can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically involves refluxing pyridine with decyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-Decylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Decylpyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and biofilm disruption.
Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.
Mechanism of Action
The antimicrobial activity of 1-Decylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The decyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This compound targets the cell membrane, leading to the leakage of cellular contents and inhibition of essential cellular processes .
Comparison with Similar Compounds
Key Findings :
- The pyridinium cation in this compound bromide causes stronger oxidative stress (ROS increase by 220% at 5 mg/L) compared to imidazolium analogs .
- Chain length correlates with toxicity: Decyl (C10) > Hexyl (C6) > Butyl (C4) in pyridinium ILs .
Antimicrobial Activity
This compound derivatives outperform shorter-chain pyridinium and imidazolium ILs in antimicrobial potency:
Note: The decyl chain enhances hydrophobic interactions with microbial membranes, increasing biocidal efficacy .
Environmental Persistence
This compound bromide shows moderate biodegradability compared to imidazolium ILs:
| Compound | Half-life (Days) | Degradation Pathway | |
|---|---|---|---|
| This compound bromide | 28–35 | Slow microbial oxidation | |
| 1-Butyl-3-methylimidazolium chloride | 14–21 | Rapid hydrolysis in aqueous media |
Critical Analysis of Contradictory Evidence
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